N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids in the body. In
Scientific Research Applications
Cationic Polythiophenes as Responsive DNA-Binding Polymers
Research on cationic polythiophenes, which share a thiophene-related backbone with the compound of interest, highlights their potential in gene delivery vehicles due to their ability to bind DNA. This suggests that compounds with similar functional groups might also be explored for their interactions with biological macromolecules, potentially opening up applications in therapeutic gene delivery or as tools in molecular biology research (Carreon et al., 2014).
Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the biotransformation and potential toxicological profiles of chloroacetamide derivatives. This research could imply that structural analogs, including the compound , might undergo similar metabolic pathways, affecting their stability, toxicity, and environmental impact (Coleman et al., 2000).
Synthetic Routes to Heterocyclic Compounds
The synthesis of N-aryl/aralkyl derivatives leading to compounds with significant α-glucosidase inhibitory potential illustrates the importance of structural modifications in designing bioactive molecules. This suggests that the compound of interest could be a candidate for modification into bioactive derivatives with potential pharmaceutical applications (Iftikhar et al., 2019).
Conformational Studies of Acetamides
Research on the conformation and structure of related acetamides provides a foundation for understanding how slight changes in molecular structure can influence physical properties and interactions with other molecules. This knowledge is crucial for the rational design of compounds for specific scientific or industrial applications (Gowda et al., 2007).
Mechanism of Action
Target of Action
JS-0452 primarily targets Interleukin-21 (IL-21) and Human Serum Albumin (HSA) . IL-21 is a cytokine that plays a crucial role in regulating immune responses, particularly in T cell-mediated immune responses. HSA, on the other hand, is the most abundant protein in human blood plasma and serves multiple functions, including the transport of various substances.
Mode of Action
JS-0452 acts as an antagonist for both IL-21 and HSA As an antagonist, it binds to these targets and inhibits their normal function
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNOS/c1-12-13(2)15(4)19(16(5)14(12)3)10-24-11-20(23)22-18-8-6-7-17(21)9-18/h6-9H,10-11H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCMCYBEMCKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCC(=O)NC2=CC(=CC=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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